2-Bromo-6-hydroxy-3-methoxybenzaldehyde 2-Bromo-6-hydroxy-3-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 327163-78-0
VCID: VC18853145
InChI: InChI=1S/C8H7BrO3/c1-12-7-3-2-6(11)5(4-10)8(7)9/h2-4,11H,1H3
SMILES:
Molecular Formula: C8H7BrO3
Molecular Weight: 231.04 g/mol

2-Bromo-6-hydroxy-3-methoxybenzaldehyde

CAS No.: 327163-78-0

Cat. No.: VC18853145

Molecular Formula: C8H7BrO3

Molecular Weight: 231.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-hydroxy-3-methoxybenzaldehyde - 327163-78-0

Specification

CAS No. 327163-78-0
Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
IUPAC Name 2-bromo-6-hydroxy-3-methoxybenzaldehyde
Standard InChI InChI=1S/C8H7BrO3/c1-12-7-3-2-6(11)5(4-10)8(7)9/h2-4,11H,1H3
Standard InChI Key OIPYMMRATVNCBB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)O)C=O)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a benzene ring with three substituents:

  • Bromine at position 2 (ortho to the aldehyde group),

  • Hydroxyl at position 6 (para to the methoxy group),

  • Methoxy at position 3 (meta to the hydroxyl group).

This arrangement creates a unique electronic environment, with the hydroxyl and methoxy groups acting as electron-donating substituents, while bromine exerts an electron-withdrawing effect. The aldehyde group at position 1 enhances electrophilicity, facilitating nucleophilic additions.

Physicochemical Properties

PropertyValue
Molecular FormulaC8H7BrO3\text{C}_8\text{H}_7\text{BrO}_3
Molecular Weight231.04 g/mol
IUPAC Name2-Bromo-6-hydroxy-3-methoxybenzaldehyde
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, DMF)
Melting PointNot reported (estimated 120–140°C)

The hydroxyl group confers moderate acidity (pKa910\text{p}K_a \approx 9-10), enabling deprotonation under basic conditions. The methoxy group enhances solubility in organic solvents, while bromine increases molecular polarity.

Synthetic Routes

Industrial-Scale Production

Large-scale synthesis likely employs continuous flow reactors to enhance yield and purity. Key considerations include:

  • Catalyst Optimization: Lewis acids (e.g., FeBr3\text{FeBr}_3) to direct bromine placement.

  • Solvent Selection: Chlorinated solvents (e.g., chloroform) for improved regioselectivity.

Chemical Reactivity

Aldehyde Group Transformations

The aldehyde moiety participates in classic reactions:

  • Oxidation: Using KMnO4\text{KMnO}_4 in acidic conditions yields 2-bromo-6-hydroxy-3-methoxybenzoic acid.

  • Reduction: NaBH4\text{NaBH}_4 reduces the aldehyde to 2-bromo-6-hydroxy-3-methoxybenzyl alcohol.

Bromine Substitution

The bromine atom undergoes nucleophilic aromatic substitution (NAS) with amines or thiols. For example, reaction with ethylenediamine forms a diamino derivative, a precursor for Schiff base complexes.

Methoxy and Hydroxyl Group Reactivity

  • Demethylation: BBr3\text{BBr}_3 cleaves the methoxy group to hydroxyl, yielding 2-bromo-3,6-dihydroxybenzaldehyde.

  • Protection: The hydroxyl group is often acetylated (Ac2O\text{Ac}_2\text{O}) to prevent undesired oxidation during synthesis.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s multifunctional structure enables synthesis of bioactive molecules:

  • Anticancer Agents: Suzuki-Miyaura coupling with arylboronic acids generates biaryl derivatives evaluated for kinase inhibition.

  • Antimicrobials: Schiff bases derived from the aldehyde show activity against Staphylococcus aureus (MIC 8–16 µg/mL).

Materials Science

  • Coordination Polymers: Reacting with Fe3+\text{Fe}^{3+} or \text{Cu}^{2+ forms metal-organic frameworks (MOFs) with applications in gas storage.

  • Dye Synthesis: Condensation with aniline derivatives produces azo dyes for textile industries.

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